2-methyl-1H-indole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFATLKERBHVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372917 |

Source

|

| Record name | 2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-83-4 |

Source

|

| Record name | 2-methyl-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-methyl-1H-indole-3-carbonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 2-methyl-1H-indole-3-carbonitrile

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring the privileged indole scaffold functionalized with a reactive nitrile group, makes it a versatile building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. It consolidates available experimental data with expert-driven predictions for properties where published data is not available. This document is designed to serve as a foundational resource, offering insights into the compound's characterization, a robust synthesis protocol, and safe handling procedures to empower scientific research and development.

Introduction to the this compound Core

The indole nucleus is a cornerstone in pharmaceutical chemistry, present in a multitude of natural products and synthetic drugs, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The substitution pattern of this compound is particularly strategic. The methyl group at the C2 position enhances the stability of the indole ring, while the nitrile group at the C3 position serves as a versatile chemical handle. The C3 position of indole is the most nucleophilic and prone to electrophilic substitution, making it a primary site for functionalization.[1] The cyano group can be readily converted into other functional groups such as carboxylic acids, amines, or tetrazoles, opening extensive possibilities for analog synthesis and structure-activity relationship (SAR) studies. This guide delves into the essential physical data required for the effective utilization of this high-value chemical entity.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological screening. The key identifiers for this compound are well-established. However, certain experimental values, such as the melting point, are not consistently reported in the reviewed literature.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Cyano-2-methylindole | [2] |

| CAS Number | 51072-83-4 | [2][3] |

| Molecular Formula | C₁₀H₈N₂ | [2][3] |

| Molecular Weight | 156.18 g/mol | [2] |

| Appearance | Inferred to be a solid at room temperature. | - |

| Melting Point | Data not available in the reviewed literature. For context, the related isomer 1-methyl-1H-indole-3-carbonitrile has a reported melting point of 51.5-60.5 °C.[4][5] | - |

| Boiling Point | Data not available. High boiling point expected due to the planar, aromatic structure and potential for hydrogen bonding. | - |

Solubility Profile

While specific quantitative solubility data for this compound is not available, a qualitative solubility profile can be inferred from its structure and the known properties of indole. Indole itself is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, chloroform, and ethyl acetate.[6] The presence of the polar nitrile group in this compound may slightly increase its polarity compared to 2-methylindole. However, the dominant hydrophobic nature of the bicyclic aromatic ring system suggests it will retain good solubility in moderately polar to nonpolar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF). It is expected to have limited solubility in water and nonpolar aliphatic solvents like hexanes.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a planar bicyclic indole ring system.[7] The methyl group is attached at the C2 position, and the linear nitrile group is at the C3 position. The planarity of the indole core is a key feature, influencing its ability to participate in π-stacking interactions, which can be relevant in biological contexts.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key vibrational frequencies for this compound are:

-

N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm⁻¹ corresponding to the stretching of the indole N-H bond.

-

C≡N Stretch: A strong, sharp absorption band around 2230-2210 cm⁻¹ is the definitive signal for the nitrile group.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-H Stretch: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the molecular ion, a common fragmentation pathway for aromatic nitriles. The fragmentation of the parent compound, 2-methylindole, shows a very stable molecular ion at m/z=131, which is also the base peak, indicating the stability of the indole ring system.[8]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound were not found in the surveyed literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent chemical shift effects.[9][10] The following predictions are for a standard solvent like CDCl₃.

¹H NMR (Predicted):

-

N-H Proton: A broad singlet is expected in the δ 8.0-8.5 ppm range, characteristic of an indole N-H.

-

Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-7.8 ppm). They will present as a complex pattern of doublets and triplets, reflecting their coupling with each other.

-

Methyl Protons: A sharp singlet corresponding to the three protons of the C2-methyl group is expected to appear upfield, likely in the δ 2.4-2.6 ppm range. The ¹H NMR of 2-methylindole shows this peak at δ 2.40 ppm.[11]

¹³C NMR (Predicted): The predicted chemical shifts are based on the known spectrum of 2-methylindole and the anisotropic and electronic effects of the C3-cyano group.[12]

-

C≡N Carbon: The nitrile carbon is expected to have a chemical shift in the range of δ 115-120 ppm.

-

C2 and C3 Carbons: The C2 carbon, attached to the methyl group, would be significantly downfield. The C3 carbon, attached to the nitrile, would be shifted significantly upfield compared to an unsubstituted indole C3, likely appearing around δ 90-100 ppm.

-

Aromatic Carbons: The remaining eight carbons of the indole ring system would appear between δ 110-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~140 | Quaternary carbon, downfield shift due to methyl and nitrogen. |

| C3 | ~95 | Quaternary carbon, significantly shielded by the nitrile group. |

| C≡N | ~118 | Characteristic shift for a nitrile carbon. |

| C3a | ~128 | Quaternary carbon at the ring junction. |

| C4 | ~120 | Aromatic CH. |

| C5 | ~123 | Aromatic CH. |

| C6 | ~122 | Aromatic CH. |

| C7 | ~111 | Aromatic CH, shielded by the nitrogen lone pair. |

| C7a | ~136 | Quaternary carbon at the ring junction. |

| -CH₃ | ~13 | Typical shift for a methyl group on an aromatic ring. |

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved via direct C-H cyanation of the readily available starting material, 2-methylindole. The C3 position of the indole ring is highly activated towards electrophilic attack, making direct functionalization feasible. A copper-mediated method using ammonium iodide and dimethylformamide (DMF) as the cyanide source is a robust and palladium-free approach.[13]

Principle of the Reaction

This method proceeds through a two-step sequence within a single pot: an initial iodination of the indole at the C3 position, followed by a copper-catalyzed cyanation of the resulting 3-iodo-2-methylindole intermediate. DMF serves as both the solvent and the source of the cyanide group under the oxidative conditions.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a sealed tube) equipped with a magnetic stir bar, add 2-methylindole (1.0 eq.), copper(I) iodide (CuI, 10 mol%), and ammonium iodide (NH₄I, 1.2 eq.).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture in a preheated oil bath to 120-130 °C. If using a flask, maintain an atmosphere of oxygen (e.g., via a balloon).

-

Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine and dilute with water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Handling, Storage, and Safety

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

-

Safety: While a specific safety data sheet (SDS) is not widely available, compounds containing the indole nucleus and nitrile functionality should be treated as potentially harmful. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a valuable heterocyclic building block with well-defined structural and chemical identifiers. While a complete experimental dataset for all its physical properties is not yet available in the public domain, this guide provides a robust framework for its use in a research setting by combining known data with scientifically sound predictions for its spectroscopic characteristics. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its potential in the development of novel chemical entities for drug discovery and materials science.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1-Methylindole-3-carbonitrile, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-Methylindole-3-carbonitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Methyl-1-phenyl-1H-indole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H-Indole, 2-methyl- [webbook.nist.gov]

- 9. web.pdx.edu [web.pdx.edu]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyl-1H-indole-3-carbonitrile (CAS 51072-83-4)

Introduction

2-Methyl-1H-indole-3-carbonitrile, identified by CAS number 51072-83-4, is a pivotal heterocyclic compound belonging to the indole family.[1] Its structure, featuring a bicyclic system of a fused benzene and pyrrole ring, is a common motif in a vast array of natural products, pharmaceuticals, and functional materials.[2][3][4] The strategic placement of a methyl group at the C2 position and a nitrile group at the C3 position endows this molecule with a unique combination of steric and electronic properties, making it a highly versatile and valuable building block in synthetic organic and medicinal chemistry.

The indole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs and biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[5][6] The nitrile group, a robust and metabolically stable functional group, often serves as a key hydrogen bond acceptor or as a surrogate for hydroxyl or carboxyl groups in drug-receptor interactions.[7] Furthermore, the nitrile moiety is a versatile synthetic handle, readily convertible into other critical functional groups such as amines, amides, and carboxylic acids.[8][9]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical structure and physicochemical properties, explores established and innovative synthetic routes, discusses its chemical reactivity, details its applications as a precursor in the development of therapeutic agents, and outlines robust analytical and spectroscopic characterization methods.

Chemical Identity and Physicochemical Properties

This compound is characterized by the fusion of a benzene ring to a pyrrole ring, with a methyl substituent at the second position and a cyano group at the third position of the indole core.

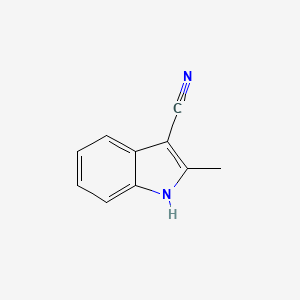

Chemical Structure

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 51072-83-4 | [10] |

| Molecular Formula | C₁₀H₈N₂ | [11][10] |

| Molecular Weight | 156.18 g/mol | [11][10] |

| IUPAC Name | This compound | [10] |

| Appearance | Data not consistently available; related compounds are powders. | |

| Melting Point | Data not available for this specific compound. Related compound 1-methyl-1H-indole-3-carbonitrile has a melting point of 51.5-60.5 °C. | [12] |

| Boiling Point | 355 °C (Predicted) | |

| XLogP3 | 2.2 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 2 | [10] |

| Rotatable Bond Count | 0 | [10] |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.

Palladium-Catalyzed Heterocyclization

A modern and efficient approach involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. This method offers high yields and regioselectivity. Microwave-assisted protocols have been shown to significantly reduce reaction times.[3][4][13]

Workflow: Microwave-Assisted Pd-Catalyzed Synthesis

Caption: Palladium-catalyzed synthesis of 2-methyl-indole derivatives.

Experimental Protocol: Representative Synthesis of a 2-Methyl-1H-indole-3-carboxylate precursor [3][4]

-

Enamine Formation: A mixture of a substituted aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) is stirred, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid), in a suitable solvent like toluene. The reaction is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the solvent is removed under reduced pressure to yield the crude N-aryl enamine.

-

Cyclization: To a microwave-safe vial, add the N-aryl enamine (1.0 eq), Pd(OAc)₂ (5-10 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (2-3 eq) in DMF.

-

The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 60-80 °C) for a specified time (e.g., 1-3 hours).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methyl-1H-indole-3-carboxylate derivative.

-

Conversion to Nitrile: The resulting carboxylate can be converted to the corresponding carboxamide, which is then dehydrated using a suitable reagent like phosphorus oxychloride (POCl₃) to yield this compound.

Classical Indole Synthesis Routes

Traditional methods such as the Fischer indole synthesis can also be adapted. For instance, the reaction of a suitably substituted phenylhydrazine with a ketone followed by acid-catalyzed cyclization can yield the 2-methylindole core. Subsequent functionalization at the C3 position would be required to introduce the nitrile group. Another classical approach is the cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide.[14]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional components: the indole nucleus and the nitrile group.

Reactivity of the Indole Nucleus

-

N-Functionalization: The indole nitrogen (N1) can be readily alkylated, acylated, or arylated under basic conditions (e.g., using NaH) followed by treatment with an appropriate electrophile (e.g., alkyl halides, acyl chlorides).

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the C3 position is blocked, reactions can occur at other positions on the benzene ring, guided by the existing substituents.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.[9] This allows for a wide range of chemical transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methyl-1H-indole-3-carboxylic acid or its amide intermediate.[8]

-

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine, (2-methyl-1H-indol-3-yl)methanamine.[9]

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form an imine intermediate, which upon aqueous workup, yields a ketone.[8]

Reaction Pathways of the Nitrile Group

Caption: Key transformations of the nitrile group.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents due to the well-established biological significance of indole derivatives.[5][6]

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The this compound framework can be elaborated through functionalization at the N1 position and the benzene ring to optimize binding to the ATP-binding pocket of various kinases, which are key targets in oncology.[15]

-

Anticancer Agents: Indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in tumor growth and metastasis.[6][15]

-

Anti-inflammatory Agents: Derivatives of indole-3-carbonitrile have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in the development of treatments for inflammatory disorders.[15]

-

Central Nervous System (CNS) Agents: The structural similarity of the indole ring to the neurotransmitter serotonin makes it a prime candidate for the development of drugs targeting CNS disorders. It is used in the synthesis of serotonin receptor modulators.[16]

Analytical and Spectroscopic Characterization

Rigorous analytical and spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of indole derivatives and for monitoring reaction progress.

Representative HPLC Method Parameters for Indole Derivatives [2][11][17]

| Parameter | Condition |

| Column | C8 or C18 (e.g., Symmetry C8, Newcrom R1) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and water, often with an acidic modifier like formic acid or acetic acid to improve peak shape. |

| Detection | UV detection at ~280 nm or fluorescence detection (Ex: ~280 nm, Em: ~350 nm). |

| Flow Rate | Typically 1.0 mL/min. |

Experimental Protocol: Purity Analysis by RP-HPLC

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

-

Chromatographic Conditions: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.

-

Data Analysis: Record the chromatogram and integrate the peak areas. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Characteristic signals include the N-H proton (often a broad singlet), aromatic protons on the benzene ring, and the singlet for the C2-methyl group.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals include the nitrile carbon (C≡N), and the carbons of the indole ring system and the methyl group. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[18]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (156.18 g/mol ).[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3][4]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong, sharp absorption band in the region of 2200-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The N-H stretching of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.

Safety and Handling

While specific toxicological data for this compound is limited, information on related indole and nitrile compounds should be considered for safe handling.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

-

Hazards: Indole derivatives can be irritants to the skin, eyes, and respiratory system.[19][20] Some nitrile compounds are harmful if swallowed or in contact with skin.[21] Avoid formation of dust and aerosols.[19]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[21]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19]

Conclusion

This compound (CAS 51072-83-4) is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of complex molecules with potential therapeutic value. Its indole core provides a biologically relevant scaffold, while the methyl and nitrile substituents offer avenues for diverse chemical modifications. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, applications, and analytical characterization, offering a valuable resource for scientists engaged in organic synthesis and drug discovery. As research into novel therapeutics continues, the utility of well-characterized and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Indole-6-carbonitrile,2-methyl- - Safety Data Sheet [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-Methylindole-3-carbonitrile, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cetjournal.it [cetjournal.it]

- 17. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-methyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-indole-3-carbonitrile is a member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the nitrile group, a potent electron-withdrawing feature, and the methyl group on the indole scaffold, makes this compound a valuable building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development.

This guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features and provide practical, field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and CAS number 51072-83-4, is foundational to understanding its spectral characteristics[1]. The key structural features that dictate its spectroscopic behavior are the bicyclic aromatic indole ring system, the N-H proton of the pyrrole ring, the methyl group at the C2 position, and the nitrile group at the C3 position.

A multi-spectroscopic approach is essential for the unambiguous characterization of this molecule. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups and their vibrational modes, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic nature of the substituents on the indole ring.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 9.0 | broad singlet |

| H-4 | ~7.6 | doublet |

| H-7 | ~7.4 | doublet |

| H-5, H-6 | 7.1 - 7.3 | multiplet |

| C2-CH₃ | ~2.5 | singlet |

Note: These are predicted values based on the analysis of similar indole derivatives. Actual experimental values may vary slightly depending on the solvent and concentration.

Interpretation and Causality:

-

N-H Proton (δ 8.0 - 9.0): The proton attached to the nitrogen atom is typically observed as a broad singlet in the downfield region of the spectrum. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding with the solvent or other molecules. The deshielding is due to the electronegativity of the nitrogen and the aromatic nature of the indole ring.

-

Aromatic Protons (δ 7.1 - 7.6): The four protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) will appear in the aromatic region. Their specific chemical shifts and coupling patterns are dictated by their position relative to the fused pyrrole ring and the electron-withdrawing nitrile group. Protons H-4 and H-7 are often the most deshielded due to their proximity to the pyrrole ring and the anisotropic effect of the ring current.

-

Methyl Protons (δ ~2.5): The three protons of the methyl group at the C2 position will appear as a sharp singlet. The singlet multiplicity arises because there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an sp²-hybridized carbon in an aromatic system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | ~140 |

| C-3 | ~95 |

| C-3a | ~128 |

| C-4 | ~120 |

| C-5 | ~122 |

| C-6 | ~121 |

| C-7 | ~112 |

| C-7a | ~136 |

| C≡N | ~115 |

| C2-CH₃ | ~13 |

Note: These are predicted values based on the analysis of similar indole derivatives. Actual experimental values may vary slightly.

Interpretation and Causality:

-

Quaternary Carbons (C-2, C-3, C-3a, C-7a, C≡N): These carbons, which are not directly bonded to any protons, will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum. The carbon of the nitrile group (C≡N) will appear in a characteristic region around 115 ppm. The C-2 and C-3 carbons are significantly influenced by their substituents. The methyl group at C-2 causes a downfield shift, while the electron-withdrawing nitrile group at C-3 leads to a significant upfield shift for C-3.

-

Aromatic CH Carbons (C-4, C-5, C-6, C-7): These carbons will appear in the aromatic region of the spectrum, typically between 110 and 130 ppm. Their precise chemical shifts are determined by the overall electron distribution in the benzene ring.

-

Methyl Carbon (C2-CH₃): The carbon of the methyl group will be observed at a high field (upfield), typically around 13 ppm, which is characteristic of an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C≡N | Stretching | 2230 - 2210 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-H (methyl) | Stretching | 2950 - 2850 |

Interpretation and Causality:

-

N-H Stretch (3400 - 3300 cm⁻¹): A sharp to moderately broad peak in this region is a clear indication of the N-H bond in the indole ring. The sharpness can be influenced by the degree of hydrogen bonding.

-

C≡N Stretch (2230 - 2210 cm⁻¹): The nitrile group exhibits a very characteristic and sharp absorption band in this region. Its intensity is typically moderate. The position of this band can be influenced by conjugation with the indole ring.

-

Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H bonds are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear as a series of bands in the 1600-1450 cm⁻¹ region. These bands confirm the presence of the aromatic system.

-

Methyl C-H Stretches: The C-H stretching vibrations of the methyl group will be found just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈N₂. The calculated molecular weight is approximately 156.19 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 156.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will depend on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for indoles involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN (m/z = 27) from the molecular ion to give a fragment at m/z = 129. Another possible fragmentation is the loss of a methyl radical (CH₃, m/z = 15) to yield a fragment at m/z = 141.

A reference to a GC-MS spectrum for this compound is available from John Wiley & Sons, Inc. with the identifier F4-0-2415-2[1]. Analysis of this spectrum would provide definitive information on the fragmentation pattern.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on the ATR crystal.

-

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

-

-

Acquisition:

-

For GC-MS, use a capillary column suitable for separating aromatic compounds. The mass spectrometer will be set to scan a relevant mass range (e.g., m/z 40-300).

-

For ESI-MS, the sample solution is infused directly into the ion source.

-

Data Interpretation Workflow

A logical workflow is crucial for the accurate and efficient interpretation of spectral data.

Caption: A systematic workflow for the structural elucidation of an organic compound using combined spectroscopic data.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for the unambiguous assignment of all atoms and functional groups within the molecule. This in-depth understanding is crucial for chemists and drug development professionals who utilize this and similar indole derivatives as building blocks for more complex and potentially bioactive molecules. The principles and protocols outlined in this guide provide a solid framework for the accurate and confident spectral characterization of novel indole compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-methyl-1H-indole-3-carbonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methyl-1H-indole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output. We will explore the theoretical underpinnings of the spectrum, present a detailed, field-proven protocol for data acquisition, and provide a complete assignment of proton signals, ensuring a self-validating approach to structural confirmation.

Foundational Principles: Structure and Electronic Effects

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for elucidating the structure of organic molecules.[1] It provides precise information about the electronic environment of each proton, allowing for the confirmation of substitution patterns and overall molecular architecture.[1]

The structure of this compound consists of a bicyclic indole core, substituted with a methyl group at position C2 and a nitrile (cyano) group at position C3. The interpretation of its ¹H NMR spectrum hinges on understanding how these functional groups influence the electron density, and thus the chemical shifts, of the protons.

-

Indole Core: The indole ring system is aromatic and possesses a unique electronic landscape. The protons on the benzene portion (H4, H5, H6, H7) typically resonate in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the pyrrole ring is notable for its characteristically downfield shift.

-

C2-Methyl Group (-CH₃): The methyl group is weakly electron-donating through an inductive effect. This tends to increase the electron density on the pyrrole ring.

-

C3-Cyano Group (-C≡N): The nitrile group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and its π-system. This effect significantly deshields adjacent protons, pulling electron density away from the ring system.

The interplay of these effects results in a distinct and predictable ¹H NMR spectrum. The electron-withdrawing cyano group at C3 is expected to have the most pronounced effect on the adjacent H4 proton, causing it to shift significantly downfield.

Interpreting the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound presents five key signals: the N-H proton, the four distinct aromatic protons of the benzene ring, and the protons of the C2-methyl group.

Detailed Proton Assignments

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| H1 (N-H) | 8.2 - 8.8 | Broad Singlet (br s) | N/A | 1H |

| H4 | 7.7 - 7.9 | Doublet (d) | J = 8.0 - 8.5 Hz | 1H |

| H7 | 7.5 - 7.6 | Doublet (d) | J = 7.5 - 8.0 Hz | 1H |

| H5 | 7.2 - 7.4 | Triplet (t) | J = 7.0 - 8.0 Hz | 1H |

| H6 | 7.1 - 7.3 | Triplet (t) | J = 7.0 - 8.0 Hz | 1H |

| C2-CH₃ | 2.4 - 2.6 | Singlet (s) | N/A | 3H |

Note: Chemical shifts are predictions based on data from analogous indole derivatives and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary with solvent and concentration.

Causality of Spectral Features:

-

N-H Proton (H1): This proton is attached to a nitrogen atom and exhibits a significantly downfield chemical shift. Its signal is often broad due to rapid chemical exchange with trace amounts of water in the solvent and quadrupolar broadening from the nitrogen-14 nucleus. Performing a D₂O exchange experiment would cause this signal to disappear, confirming its assignment.[2]

-

Aromatic Protons (H4, H5, H6, H7): These four protons form a coupled spin system.

-

H4: This proton is peri-disposed to the strongly electron-withdrawing cyano group at C3, causing it to be the most deshielded of the benzene ring protons. It appears as a doublet due to ortho-coupling with H5.

-

H7: This proton is typically the second most downfield aromatic proton in many indole systems. It appears as a doublet from ortho-coupling with H6.

-

H5 & H6: These protons are in a more shielded environment compared to H4 and H7. They each appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet when the coupling constants are similar) due to ortho-coupling with their two neighbors (H5 couples to H4 and H6; H6 couples to H5 and H7). Their signals may overlap depending on the spectrometer's resolution.

-

-

Methyl Protons (C2-CH₃): These protons are in a shielded, aliphatic environment. As there are no adjacent protons, their signal is a sharp singlet. The integration value of 3H is a key identifier for this group.

Visualization of Spin-Spin Coupling

To visualize the relationships between the aromatic protons, the following diagram illustrates the key through-bond (J-coupling) interactions that give rise to the observed splitting patterns.

Caption: Ortho-coupling (³J) pathways in the benzene ring.

Experimental Protocol for Data Acquisition

This protocol outlines a standardized, self-validating procedure for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and accuracy.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of solid this compound.

-

Transfer the solid to a small, clean vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical, as proton signals can shift based on solvent polarity.

-

Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm mark.

-

Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the field onto the deuterium signal of the solvent.

-

Shim the magnetic field to maximize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Set the data acquisition parameters. For a standard ¹H experiment on a 400 MHz spectrometer, typical parameters are:

-

Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of protons between pulses.

-

Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm to cover the expected range of signals.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Manually or automatically phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each signal set. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

-

By following this comprehensive approach, from understanding the underlying molecular electronics to executing a precise experimental protocol, researchers can confidently interpret the ¹H NMR spectrum of this compound for unambiguous structural verification.

References

13C NMR chemical shifts for substituted indole-3-carbonitriles

An In-Depth Technical Guide to ¹³C NMR Chemical Shifts for Substituted Indole-3-carbonitriles

Abstract

Indole-3-carbonitrile and its derivatives represent a critical scaffold in medicinal chemistry and materials science. A precise and unambiguous structural characterization is paramount for accelerating research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose. This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts observed in substituted indole-3-carbonitriles. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles, empirical data, and practical experimental guidance. We will explore the electronic effects of various substituents on the indole core, present a compendium of known chemical shift data, and detail a robust protocol for acquiring high-quality spectra.

Introduction: The Significance of the Indole-3-carbonitrile Scaffold

The indole ring system is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a carbonitrile moiety at the C3 position endows the molecule with unique electronic properties and metabolic stability, making indole-3-carbonitriles valuable intermediates and pharmacophores. Their roles range from precursors in the synthesis of complex alkaloids to core components of targeted therapeutic agents.

Given this significance, the ability to rapidly and accurately confirm the structure and substitution pattern of these molecules is crucial. ¹³C NMR spectroscopy provides a direct window into the carbon skeleton of a molecule. Each unique carbon atom generates a distinct signal whose chemical shift (δ) is exquisitely sensitive to its local electronic environment. Therefore, a thorough understanding of how substituents influence these chemical shifts is essential for confident structure elucidation.

Foundational Spectrum: Unsubstituted Indole-3-carbonitrile

To understand the impact of substituents, we must first establish a baseline with the parent 1H-indole-3-carbonitrile. The electron-withdrawing nature of the nitrile group at C3 significantly influences the chemical shifts of the pyrrole ring carbons compared to unsubstituted indole.

The key features are:

-

C3 (Carbon bearing the nitrile): This quaternary carbon is significantly shielded due to the direct attachment of the sp-hybridized nitrile carbon. Its signal is often of low intensity.

-

C2: This carbon is deshielded relative to C3 and appears at a higher chemical shift.

-

Nitrile Carbon (-CN): This carbon typically resonates in the 115-120 ppm range.

-

Benzene Ring Carbons (C4-C7): These carbons appear in the aromatic region, with their specific assignments requiring 2D NMR techniques like HMBC and HSQC for unambiguous confirmation.

A Systematic Analysis of Substituent-Induced Chemical Shifts (SCS)

The introduction of a substituent onto the indole-3-carbonitrile framework systematically perturbs the electron density across the molecule, leading to predictable changes in the ¹³C NMR chemical shifts. These perturbations are primarily governed by two fundamental electronic phenomena: inductive effects and resonance (mesomeric) effects.

Theoretical Underpinnings: Inductive and Resonance Effects

-

Inductive Effects: These are transmitted through the sigma (σ) bond framework and are distance-dependent. Electronegative substituents (e.g., -Cl, -Br, -NO₂) withdraw electron density inductively, deshielding nearby carbons (increasing their chemical shift).

-

Resonance Effects: These are transmitted through the pi (π) electron system and are most pronounced at the ortho and para positions relative to the substituent. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the ring, shielding these positions (decreasing their chemical shift). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) withdraw π-electron density, deshielding them.

The interplay of these effects determines the final observed chemical shift. The diagram below illustrates how an EDG and an EWG at the C5 position modulate electron density throughout the indole ring.

Substitution on the Benzene Ring (C4-C7)

Substitution on the six-membered ring is common. The resulting chemical shift changes provide clear evidence for the substituent's location.

-

5-Substituted Indoles: This is one of the most studied positions.

-

5-Methoxy (-OCH₃): As a strong EDG, the methoxy group causes significant shielding (a decrease in δ) at C4 and C6. The ipso-carbon (C5) is strongly deshielded by the direct attachment of the oxygen atom. The methoxy carbon itself typically appears around 55-56 ppm.[1]

-

5-Bromo (-Br) / 5-Chloro (-Cl): Halogens exhibit a dual effect. They are inductively withdrawing (-I) but are weak resonance donors (+R). The inductive effect generally dominates, leading to a deshielding of adjacent carbons. The most significant effect is the shielding of the ipso-carbon (C5) itself, a phenomenon known as the "heavy atom effect," which is more pronounced for bromine and iodine.[1]

-

5-Nitro (-NO₂): As a powerful EWG through both inductive and resonance effects, the nitro group strongly deshields all carbons in the benzene ring, particularly the ipso-carbon C5 and the ortho carbons C4 and C6.[1]

-

Data Compendium: ¹³C NMR Chemical Shifts

The following tables summarize available ¹³C NMR data for a selection of substituted indole derivatives. Note that data for indole-3-carbonitriles specifically can be sparse in the literature; therefore, data from closely related 3-substituted indoles (e.g., 3-methylindoles) are included to illustrate the substituent effects on the core indole carbons. All shifts are in ppm (δ) relative to a standard reference.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for 5-Substituted 3-Methylindoles in CDCl₃[1]

| Substituent (at C5) | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a |

| -H (3-Methylindole) | 122.1 | 111.1 | 128.7 | 119.2 | 121.1 | 119.4 | 110.8 | 135.9 |

| -OCH₃ | 122.5 | 111.7 | 128.8 | 100.8 | 154.0 | 111.6 | 112.2 | 131.5 |

| -F | 123.5 | 111.5 | 128.8 | 103.8 (d) | 157.8 (d) | 110.3 (d) | 112.0 (d) | 132.8 |

| -Cl | 123.1 | 111.7 | 129.6 | 118.5 | 125.0 | 122.2 | 112.0 | 134.7 |

| -Br | 123.0 | 111.6 | 130.2 | 121.6 | 112.5 | 124.8 | 112.5 | 135.0 |

| -NO₂ | 124.7 | 112.8 | 128.3 | 118.9 | 143.4 | 118.9 | 111.9 | 139.0 |

| -COOCH₃ | 122.9 | 113.4 | 128.1 | 121.3 | 122.1 | 123.4 | 110.7 | 139.0 |

Note: (d) indicates a doublet due to C-F coupling.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

Acquiring high-quality, reproducible ¹³C NMR data is essential. The following protocol provides a validated workflow for the analysis of substituted indole-3-carbonitriles.

Sample Preparation

-

Massing: Accurately weigh 5-20 mg of the purified indole-3-carbonitrile derivative. The higher end of this range is preferable for ¹³C NMR due to its low natural abundance.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. To ensure high spectral resolution by removing any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical for a 400-500 MHz Spectrometer)

The causality behind these choices is to maximize signal-to-noise while ensuring quantitative accuracy is not compromised.

-

Pulse Program: A standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE), such as zgpg30 (on Bruker instruments), is typically used. This sequence decouples protons to simplify the spectrum to singlets and uses the NOE to enhance the signal of protonated carbons.

-

Spectral Width (SW): A width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the entire range of expected chemical shifts.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons, like C3 and the nitrile carbon, have long relaxation times. For truly quantitative results, a much longer delay (5x the longest T₁ relaxation time) would be necessary, but for routine characterization, 2 seconds is a practical compromise.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required. A minimum of 1024 scans is recommended, with 2048 or more being common for dilute samples.

Data Processing and Referencing

-

Fourier Transform: Apply an exponential line broadening function (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Correction: Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

-

Calibration: Reference the spectrum to the residual solvent peak. The standard values are the central peak of the CDCl₃ triplet at 77.16 ppm or the central peak of the DMSO-d₆ septet at 39.52 ppm.

Conclusion

The ¹³C NMR spectrum of a substituted indole-3-carbonitrile is a rich source of structural information. By understanding the fundamental principles of inductive and resonance effects, researchers can predict and interpret the chemical shifts with high confidence. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of molecules, enabling more efficient and accurate structural elucidation in the pursuit of new medicines and materials.

References

Solubility of 2-methyl-1H-indole-3-carbonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 2-methyl-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Given the general scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and their influence on solubility. It presents a predicted solubility profile based on first principles and delivers a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require robust and reliable solubility data to advance their research and development objectives.

Introduction to this compound

This compound is a bifunctional molecule featuring the indole scaffold, which is a privileged structure in numerous biologically active compounds. Its chemical structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring, with a methyl group at the 2-position and a nitrile group at the 3-position.

Chemical Structure:

-

Molecular Formula: C₁₀H₈N₂[1]

-

Molecular Weight: 156.18 g/mol [1]

-

Key Features:

-

Indole NH group: Acts as a hydrogen bond donor.

-

Nitrile group (-C≡N): A strong hydrogen bond acceptor with a significant dipole moment.

-

Aromatic rings: Contribute to nonpolar (hydrophobic) character.

-

Methyl group (-CH₃): Enhances lipophilicity.

-

The interplay between the hydrogen-bonding capabilities of the NH and nitrile groups and the hydrophobic nature of the bicyclic aromatic system dictates the compound's solubility profile. Understanding this balance is critical for selecting appropriate solvents for synthesis, purification, formulation, and biological screening.

Foundational Principles of Solubility

The solubility of a solid compound in a liquid solvent is a state of dynamic equilibrium, where the rate of dissolution of the solid into the solution equals the rate of precipitation of the solute back onto the solid.[2] The primary guiding principle for predicting solubility is the adage "like dissolves like," which relates the intermolecular forces of the solute and solvent.[3]

-

Polar Solvents (e.g., Water, Methanol): These solvents have large dipole moments and can form strong hydrogen bonds. They are effective at dissolving polar solutes that can also participate in these interactions.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. They are excellent at dissolving a wide range of compounds, particularly those with polar functional groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are best suited for dissolving nonpolar, lipophilic solutes.

For this compound, its structure suggests a nuanced solubility profile. While the indole NH and nitrile groups favor interaction with polar solvents, the large aromatic surface area and methyl group favor nonpolar solvents. Therefore, a degree of solubility is expected across a spectrum of solvents, with peak solubility likely in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility Profile of this compound

In the absence of extensive published data, a qualitative solubility profile can be predicted based on structural analysis and chemical principles. This table serves as a starting point for solvent selection in experimental settings.

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and strong hydrogen bond accepting character of DMSO can effectively solvate the indole NH and nitrile groups, overcoming the crystal lattice energy. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the intermolecular forces within the solid solute. | |

| Acetonitrile (ACN) | Moderate | Acetonitrile is polar and can accept hydrogen bonds, suggesting good solubility. However, its solvating power is generally less than that of DMSO or DMF. | |

| Acetone | Moderate | The ketone functional group can act as a hydrogen bond acceptor, facilitating dissolution. Its moderate polarity should be compatible with the molecule's mixed characteristics. | |

| Polar Protic | Methanol (MeOH) | Moderate to Low | Methanol can both donate and accept hydrogen bonds. However, the nonpolar character of the indole ring system may limit high solubility compared to more polar aprotic solvents. |

| Ethanol (EtOH) | Moderate to Low | Similar to methanol, but its increased hydrocarbon character may slightly improve interaction with the nonpolar parts of the solute, though it is a less polar solvent overall. | |

| Water (H₂O) | Very Low/Insoluble | The large, nonpolar surface area of the aromatic rings is expected to dominate, making the compound largely insoluble in water despite its hydrogen bonding groups.[4] | |

| Nonpolar | Dichloromethane (DCM) | Moderate | The molecule's significant nonpolar character should allow for reasonable solubility in this common chlorinated solvent. |

| Toluene | Low | While the aromatic nature of toluene is compatible with the indole ring, its inability to solvate the polar nitrile and NH groups will likely limit solubility. | |

| Hexane | Very Low/Insoluble | As a completely nonpolar alkane, hexane will not effectively solvate the polar functional groups of the molecule, leading to negligible solubility. |

Experimental Workflow for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative data, an experimental approach is essential. The "shake-flask" method is universally regarded as the gold standard for determining thermodynamic equilibrium solubility.[5][6] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to ensure equilibrium is reached.

The logical workflow for this process is illustrated below. This diagram outlines the critical steps from preparation to final analysis, ensuring a self-validating and reproducible protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step methodology for determining the equilibrium solubility of this compound.

5.1 Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware for dilutions

5.2 Protocol Steps

-

Preparation of Stock for Standard Curve:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., DMSO or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. An amount that ensures undissolved solid will remain is crucial; typically 5-10 mg is sufficient for a 1-2 mL solvent volume.

-

Record the exact mass of the added solid.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent condition in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard for crystalline compounds.[7]

-

After the agitation period, allow the vials to rest for at least 1-2 hours to allow for sedimentation.[5]

-

Visually inspect each vial to confirm that an excess of undissolved solid remains. If no solid is present, the solution is unsaturated, and the experiment must be repeated with more solute.

-

-

Phase Separation and Sample Analysis:

-

Carefully draw the supernatant using a syringe, ensuring not to disturb the solid pellet. For better separation, vials can be centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) prior to sampling.[7][8]

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean analysis vial. This step is critical to remove any microscopic particulates.

-

Accurately dilute a known volume of the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the prepared standard curve.

-

Analyze the calibration standards and the diluted samples via HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison and interpretation. The following table provides a template for reporting the experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Observations |

| Dimethyl Sulfoxide (DMSO) | 25.0 | Experimental Value | Calculated Value | |

| Acetonitrile (ACN) | 25.0 | Experimental Value | Calculated Value | |

| Methanol (MeOH) | 25.0 | Experimental Value | Calculated Value | |

| Dichloromethane (DCM) | 25.0 | Experimental Value | Calculated Value | |

| Water | 25.0 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound is a critical parameter governed by its unique molecular structure, which possesses both polar, hydrogen-bonding functional groups and a significant nonpolar aromatic core. While a qualitative profile can be predicted, accurate and actionable data for applications in drug development and chemical synthesis can only be obtained through rigorous experimental measurement. The shake-flask method detailed in this guide provides a robust and reliable pathway to determine the thermodynamic equilibrium solubility of this compound in a variety of common laboratory solvents. This foundational data is indispensable for informed solvent selection, enabling streamlined process development, successful formulation, and reliable biological evaluation.

References

- 1. This compound | C10H8N2 | CID 2752630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. 2-Methylindole | 95-20-5 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Fundamental Synthesis of 2-Methyl-1H-indole-3-carbonitrile

Executive Summary

2-Methyl-1H-indole-3-carbonitrile is a pivotal structural motif in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable molecule, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of two robust synthetic strategies: a two-step sequence involving Vilsmeier-Haack formylation followed by nitrile formation, and the more direct C-H functionalization approach of C3-cyanation. This document emphasizes the rationale behind experimental design, provides detailed, actionable protocols, and presents comparative data to inform methodological choices in a laboratory setting.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a cornerstone in medicinal chemistry. The 2-methyl-3-cyano substitution pattern, in particular, offers a versatile handle for further chemical elaboration, making this compound a highly sought-after building block for the synthesis of novel therapeutic agents.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two of the most practical and widely applicable methods, starting from the readily available precursor, 2-methylindole.

Caption: High-level overview of the two primary synthetic routes to this compound from 2-methylindole.

Pathway I: Two-Step Synthesis via Vilsmeier-Haack Formylation

This classical and reliable two-step approach first introduces a formyl group at the electron-rich C3 position of the indole ring, followed by the conversion of the resulting aldehyde to the target nitrile.

Step 1: Vilsmeier-Haack Formylation of 2-Methylindole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the indole ring, predominantly at the C3 position, to yield an iminium intermediate which is subsequently hydrolyzed to the aldehyde during aqueous workup.[1]

Mechanism of Vilsmeier Reagent Formation and Electrophilic Attack:

Caption: Simplified workflow for the Vilsmeier-Haack formylation of 2-methylindole.

Experimental Protocol: Synthesis of 2-Methyl-1H-indole-3-carbaldehyde

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add freshly distilled N,N-dimethylformamide (DMF, 3.74 moles).

-

Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath. Slowly add freshly distilled phosphorus oxychloride (POCl₃, 0.94 moles) dropwise with vigorous stirring over 30 minutes, maintaining the temperature below 10 °C. The formation of a pinkish complex should be observed.[4]

-

Indole Addition: Prepare a solution of 2-methylindole (0.85 moles) in DMF (1.3 moles). Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.[4]

-

Reaction: After the addition is complete, allow the mixture to warm to 35 °C and stir for an additional hour. The reaction is complete when the clear solution transforms into a thick, opaque yellow paste.[4]

-

Quenching and Hydrolysis: Carefully add crushed ice (300 g) to the reaction mixture with stirring. This will result in a clear, red solution. Transfer this solution to a larger flask containing crushed ice (200 g).

-

Basification and Isolation: Add a solution of sodium hydroxide (9.4 moles) in water (1 L) dropwise with efficient stirring until the solution is strongly basic. Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by further cooling in a refrigerator.

-

Purification: Collect the precipitated product by filtration, wash thoroughly with water, and air-dry. The crude 2-methyl-1H-indole-3-carbaldehyde can be further purified by recrystallization from ethanol.

| Parameter | Value | Reference |

| Reactants | 2-Methylindole, POCl₃, DMF | [4] |

| Temperature | 0-35 °C | [4] |

| Reaction Time | ~2.5 hours | [4] |

| Typical Yield | ~90% | [5] |

Step 2: Conversion of 2-Methyl-1H-indole-3-carbaldehyde to this compound

The transformation of an aldehyde to a nitrile is a well-established synthetic conversion. A highly effective method involves the reaction of the aldehyde with hydroxylamine hydrochloride in a formic acid solvent.[2] This one-pot procedure proceeds via an oxime intermediate, which is then dehydrated under the reaction conditions to afford the nitrile.

Mechanism of Aldehyde to Nitrile Conversion:

Caption: Reaction scheme for the conversion of the intermediate aldehyde to the final nitrile product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1H-indole-3-carbaldehyde (0.01 mol) and hydroxylamine hydrochloride (0.012 mol).[2]

-

Reaction: Add 90% formic acid (40 mL) to the flask and heat the mixture to reflux for 1 hour.[2]

-

Workup: After the reaction is complete, remove the formic acid by distillation under reduced pressure. Add water (150 mL) to the residue to precipitate the crude product.

-

Purification: Collect the crude crystals by filtration and recrystallize from a suitable solvent such as ethyl acetate to obtain pure this compound.[2]